The synthesis of CK2-IN-7 typically involves several chemical reactions aimed at modifying existing compounds to enhance their inhibitory properties against CK2. The process often begins with the bromination of benzimidazole derivatives to produce tetrabromo intermediates. For instance, 4,5,6,7-tetrabromo-1H-benzimidazole can be synthesized through bromination of the corresponding benzoazole .
Following the initial synthesis step, alkylation reactions are employed where the tetrabromo compound is reacted with an alkyl halide (such as 3-bromopropan-1-ol) in the presence of bases like potassium carbonate to yield desired alkyl derivatives. The final steps may involve acylation reactions using acyl chlorides to produce acyl derivatives that exhibit improved potency as CK2 inhibitors .
The molecular structure of CK2-IN-7 can be characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the compound's three-dimensional arrangement and confirm the presence of functional groups critical for its biological activity.
Data from structural studies suggest that CK2-IN-7 interacts with specific residues within the active site of the CK2 enzyme, facilitating its inhibition. Docking studies have indicated that these interactions are crucial for understanding how modifications to the compound can enhance its binding affinity and selectivity for CK2 .
CK2-IN-7 undergoes various chemical reactions that are central to its synthesis and modification. Key reactions include:
These reactions are typically optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
The mechanism of action for CK2-IN-7 involves its binding to the active site of protein kinase CK2, leading to inhibition of its enzymatic activity. By preventing CK2 from phosphorylating target substrates, CK2-IN-7 disrupts signaling pathways essential for cell growth and survival.
Research indicates that CK2-mediated phosphorylation plays a significant role in regulating various proteins involved in cancer progression. Inhibition by CK2-IN-7 may result in altered levels of these proteins, thereby inducing apoptosis in cancer cells or inhibiting their proliferation .
Physical properties of CK2-IN-7 include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) are often employed to characterize these properties further .
CK2-IN-7 has significant potential applications in scientific research and therapeutic development:
Casein Kinase 2 (CK2) is a constitutively active serine/threonine protein kinase that regulates diverse cellular processes, including proliferation, survival, and DNA repair. Structurally, it exists as a tetrameric holoenzyme composed of two catalytic subunits (α or α') and two regulatory subunits (β), encoded by genes CSNK2A1, CSNK2A2, and CSNK2B, respectively [1] [3]. CK2 phosphorylates over 300 substrates and contributes significantly to the human phosphoproteome, acting as a "lateral player" in signal transduction by amplifying pathways such as PI3K/Akt, NF-κB, JAK/STAT, and Wnt/β-catenin [1] [6].
CK2 is dysregulated in numerous pathologies. In oncology, its overexpression is documented in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and solid tumors, where it sustains malignant hallmarks: anti-apoptosis (e.g., by phosphorylating caspase substrates like BID), chemoresistance (via DNA repair proteins XRCC1/XRCC4), and metastasis [1] [4] [6]. Beyond cancer, CK2 hyperactivity is implicated in viral infections (e.g., SARS-CoV-2 exploitation), neurological disorders, cardiovascular diseases, and autoimmune conditions [1] [3]. This broad pathogenetic role underscores its therapeutic relevance.
Disease Category | Key Pathogenic Mechanisms |
---|---|
Hematologic Malignancies | Sustains PI3K/Akt and NF-κB signaling; inhibits apoptosis; enhances DNA repair-mediated drug resistance |
Solid Tumors | Promotes metastasis; stabilizes β-catenin in Wnt pathway; enhances angiogenesis |
Viral Infections | Phosphorylates viral/host proteins to facilitate viral replication (e.g., SARS-CoV-2) |
Neurological Disorders | Dysregulated tau phosphorylation; impaired neuronal survival pathways |
Pharmacological inhibition of CK2 has emerged as a promising therapeutic strategy due to CK2's "cancer addiction" role—malignant cells exhibit heightened dependence on CK2 for survival compared to normal cells [6]. CK2 inhibitors are classified by their mechanism of action:
CX-4945 and CIGB-300 are in clinical trials for cholangiocarcinoma and cervical cancer, respectively [1] [3]. Challenges include optimizing selectivity and overcoming compensatory signaling; thus, combinatorial approaches (e.g., CK2 inhibitors + chemotherapy) are being explored [6] [10].
Inhibitor Class | Mechanism | Representative Compounds | Ki/IC₅₀ |
---|---|---|---|
ATP-competitive | Binds catalytic cleft | CX-4945, CX-5011, GO289 | 0.17–7 nM |
Substrate-directed | Blocks substrate docking | CIGB-300 | Not reported |
Allosteric | Targets α/β interface or αD site | Fragment 8 (PDB: 7ZY2) | Variable |
Bisubstrate | Dual ATP/substrate blockade | ARCs, K137-E4 | Low nanomolar |
Natural derivatives | Polyphenolic scaffolds | Quinalizarin, NBC | 0.13–0.36 µM |
CK2-IN-7 (CAS 2825012-70-0) is a synthetic ATP-competitive CK2 inhibitor with the molecular formula C₁₉H₁₄N₄O₂ and molecular weight 330.34 g/mol [2]. It belongs to the chemical class of benzimidazole derivatives, designed to optimize binding affinity through halogen substituent interactions within the CK2α ATP-binding pocket [2] [10].
Its significance lies in two key areas:
Structural analyses (e.g., PDB: 7ZY2) confirm that CK2-IN-7 occupies the ATP-binding site, forming hydrophobic contacts with Val66 and Ile174—residues critical for inhibitor specificity [5] [10]. Unlike some clinical candidates (e.g., CX-4945), CK2-IN-7 is primarily a research tool, underscoring its role in mechanistic studies rather than direct therapeutic application.
Property | Description |
---|---|
Chemical Name | Not specified (referred to as Compound 2 in sources) |
CAS Number | 2825012-70-0 |
Molecular Formula | C₁₉H₁₄N₄O₂ |
Mechanism | ATP-competitive inhibition |
Synergistic Partners | SGC-CK2-1 |
Binding Site | ATP pocket of CK2α; key contacts: Val66, Ile174 |
Primary Application | Research tool for CK2 pathway validation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7